GSK-3β Kinase Inhibitory Potential: Free Amine vs. N-Phenyl Analog Comparison
The closest structurally characterized analog, 5-(4-(methylsulfonyl)phenyl)-N-phenyl-1,3,4-oxadiazol-2-amine (CHEMBL1630464), demonstrates an IC50 of 439 nM against recombinant human GSK-3β in a Z'-LYTE kinase assay [1]. While no direct IC50 data exists for the target compound (free amine at 2-position), SAR from the broader 1,3,4-oxadiazol-2-amine series indicates that the nature of the 2-amino substituent is a primary determinant of kinase potency, with certain benzodioxane-substituted analogs achieving GSK-3α IC50 values as low as 35 nM and acetamide derivatives reaching GSK-3α IC50 of 2 nM [2]. The target compound's free amine provides a derivatization-ready handle that the N-phenyl analog lacks, enabling systematic exploration of this critical SAR vector without requiring de novo core synthesis.
| Evidence Dimension | GSK-3β inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Not determined (free amine; predicted to differ from N-substituted analogs based on SAR) |
| Comparator Or Baseline | 5-(4-(Methylsulfonyl)phenyl)-N-phenyl-1,3,4-oxadiazol-2-amine: IC50 = 439 nM (Z'-LYTE assay) [1] |
| Quantified Difference | Cannot be calculated; the free amine is synthetically distinct and represents a different SAR starting point. Reference GSK-3α inhibitors in the oxadiazole class achieve IC50 values of 2–35 nM [2], illustrating the potency range achievable through 2-amino optimization. |
| Conditions | Recombinant human GSK-3β, Z'-LYTE kinase assay kit (Invitrogen) [1]; recombinant GSK-3α/β in FRET-based assays [2] |
Why This Matters
Procurement of the free amine scaffold enables in-house diversification at the 2-position—the primary SAR driver for kinase potency—rather than being locked into a suboptimal N-phenyl substituent that already shows only moderate (439 nM) activity.
- [1] BindingDB. BDBM50332500: IC50 439 nM, GSK3-β, Z'-LYTE assay. View Source
- [2] Saitoh, M., et al. Bioorg. Med. Chem. 2009, 17, 2017–2029. Structure-based optimization of oxadiazole-based GSK-3 inhibitors: compound 26d IC50 = 2 nM (GSK-3α), 8g IC50 = 35 nM (GSK-3α). View Source
